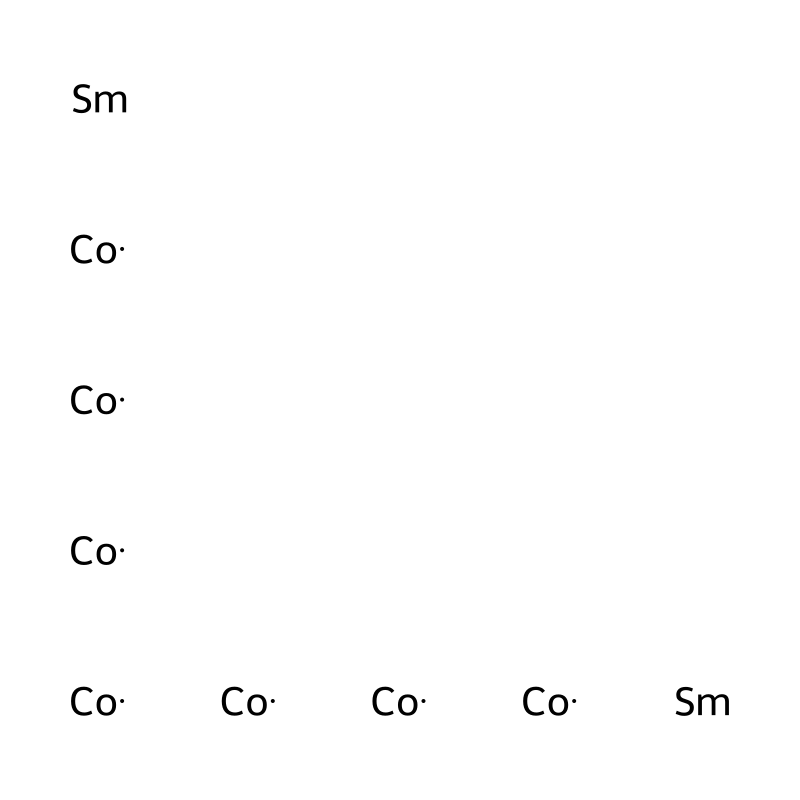Cobalt, compound with samarium (7:2)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Cobalt, compound with samarium (7:2), also known as Co7Sm2, is an intermetallic compound composed of cobalt and samarium in a molar ratio of 7:2. This compound is notable for its magnetic properties and is classified under rare-earth magnets. The structure of cobalt-samarium compounds contributes to their high magnetic energy density, making them suitable for various applications in technology and industry. The compound exhibits a unique light grey color and has a density of approximately 8.2 g/cm³, which is characteristic of many samarium-cobalt alloys .
The formation of cobalt-samarium compounds typically involves high-temperature reactions between the respective elements or their oxides. The following general reaction can be considered:
This reaction can occur under inert atmospheres to prevent oxidation. The stability of the compound at elevated temperatures allows it to maintain its structural integrity during various chemical processes.
Cobalt-samarium compounds can be synthesized through several methods:
- High-Temperature Melting: Cobalt and samarium are melted together in an inert atmosphere, typically argon, to prevent oxidation.
- Powder Metallurgy: The metals are ground into fine powders, mixed in the desired stoichiometry, pressed into shapes, and sintered at high temperatures (around 1150°C) to form dense materials.
- Co-reduction: This involves reducing metal oxides with a suitable reducing agent under controlled conditions.
These methods allow for precise control over the composition and microstructure of the resulting compound.
Cobalt-samarium compounds have several applications due to their unique properties:
- Permanent Magnets: They are widely used in permanent magnet applications due to their high magnetic energy density and thermal stability.
- Electronics: Utilized in various electronic devices where strong magnetic fields are required.
- Aerospace: Employed in aerospace technologies for components that must withstand extreme conditions without losing magnetic properties.
- Medical Devices: Potential use in medical imaging equipment and other devices requiring precise magnetic control.
Interaction studies involving cobalt-samarium compounds often focus on their magnetic properties and thermal stability. Research indicates that these materials exhibit minimal degradation over time under various environmental conditions, making them suitable for long-term applications. Studies also explore their interactions with other materials in composite systems to enhance magnetic performance.
Cobalt-samarium compounds share similarities with other rare-earth magnets but differ significantly in their composition and properties. Here are some similar compounds for comparison:
| Compound | Composition | Magnetic Energy Density | Curie Temperature | Unique Features |
|---|---|---|---|---|
| Samarium-Cobalt | SmCo5 / Sm2Co17 | 130-260 kJ/m³ | ~450°C | High corrosion resistance, stable at high temperatures |
| Neodymium-Iron-Boron | NdFeB | 300-400 kJ/m³ | ~310°C | Higher energy density than samarium-cobalt but less stable at high temperatures |
| Terbium-Cobalt | TbCo | Variable | ~400°C | Exhibits magneto-optical effects |
Cobalt-samarium compounds stand out due to their exceptional thermal stability and resistance to demagnetization compared to other rare-earth magnets, making them particularly valuable in high-temperature applications .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








